N-[(E)-1-(5-nitro-2-thienyl)methylidene]-N-(5-{[(E)-1-(5-nitro-2-thienyl)methylidene]amino}-1-naphthyl)amine
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Overview
Description
N-[(E)-1-(5-nitro-2-thienyl)methylidene]-N-(5-{[(E)-1-(5-nitro-2-thienyl)methylidene]amino}-1-naphthyl)amine is a complex organic compound characterized by its unique structure, which includes nitro and thienyl groups attached to a naphthylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(5-nitro-2-thienyl)methylidene]-N-(5-{[(E)-1-(5-nitro-2-thienyl)methylidene]amino}-1-naphthyl)amine typically involves the condensation of 5-nitro-2-thiophene carboxaldehyde with 5-amino-1-naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(5-nitro-2-thienyl)methylidene]-N-(5-{[(E)-1-(5-nitro-2-thienyl)methylidene]amino}-1-naphthyl)amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thienyl and naphthyl groups can undergo electrophilic substitution reactions, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the molecule.
Scientific Research Applications
N-[(E)-1-(5-nitro-2-thienyl)methylidene]-N-(5-{[(E)-1-(5-nitro-2-thienyl)methylidene]amino}-1-naphthyl)amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(5-nitro-2-thienyl)methylidene]-N-(5-{[(E)-1-(5-nitro-2-thienyl)methylidene]amino}-1-naphthyl)amine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound may interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-1-(5-nitro-2-thienyl)methylidene]-N-(5-{[(E)-1-(5-nitro-2-thienyl)methylidene]amino}-1-naphthyl)amine: Similar in structure but with different substituents on the thienyl or naphthyl groups.
N-[(E)-1-(5-nitro-2-thienyl)methylidene]-N-(5-{[(E)-1-(5-nitro-2-thienyl)methylidene]amino}-1-phenyl)amine: Contains a phenyl group instead of a naphthyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of nitro, thienyl, and naphthyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(5-nitrothiophen-2-yl)-N-[5-[(5-nitrothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O4S2/c25-23(26)19-9-7-13(29-19)11-21-17-5-1-3-15-16(17)4-2-6-18(15)22-12-14-8-10-20(30-14)24(27)28/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBCZSOMLDATOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC=C(S3)[N+](=O)[O-])C(=C1)N=CC4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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